molecular formula C13H13NO3 B3223284 (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid CAS No. 1217711-37-9

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B3223284
CAS No.: 1217711-37-9
M. Wt: 231.25 g/mol
InChI Key: XWVSXSUSCGCSFK-VXGBXAGGSA-N
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Description

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is a chiral amino acid derivative with a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable naphthalene derivative.

    Amino Group Introduction:

    Hydroxyl Group Introduction: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.

    Chiral Center Formation: The chiral centers are established through stereoselective synthesis or resolution techniques.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The pathways involved include modulation of enzyme kinetics and interference with substrate binding.

Comparison with Similar Compounds

    (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

    (2R,3R)-3-Amino-2-hydroxy-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness: (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-naphthalen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVSXSUSCGCSFK-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654724
Record name (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217711-37-9
Record name (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Reactant of Route 2
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Reactant of Route 3
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Reactant of Route 4
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Reactant of Route 5
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Reactant of Route 6
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

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